N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide
Description
N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide is a chemical compound that belongs to the class of oxane carboxamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities
Properties
Molecular Formula |
C12H13ClFNO2 |
|---|---|
Molecular Weight |
257.69 g/mol |
IUPAC Name |
N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide |
InChI |
InChI=1S/C12H13ClFNO2/c13-8-4-5-10(9(14)7-8)15-12(16)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2,(H,15,16) |
InChI Key |
NNUHJSKHDTZJCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)C(=O)NC2=C(C=C(C=C2)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide typically involves the reaction of 4-chloro-2-fluoroaniline with oxane-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond. The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or ethanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functional groups on the phenyl ring .
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares similar structural features but has a thiazole ring instead of an oxane ring.
2-chloro-4-fluorophenyl N-(2-(methoxycarbonyl)phenyl)carbamate: This compound has a carbamate functional group instead of an amide.
Uniqueness
N-(4-chloro-2-fluorophenyl)oxane-2-carboxamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring and the presence of an oxane ring. These structural features can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
